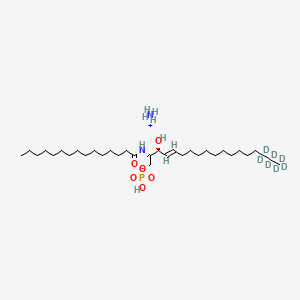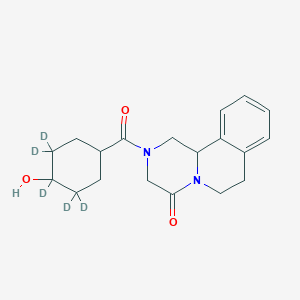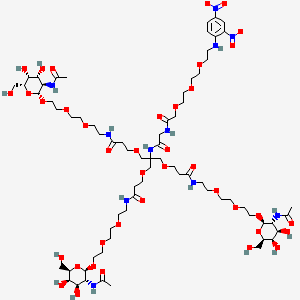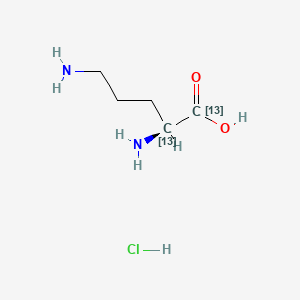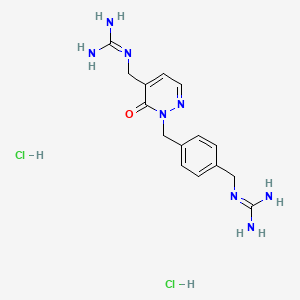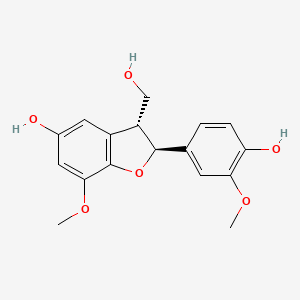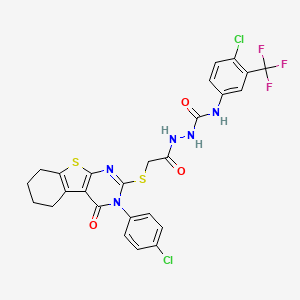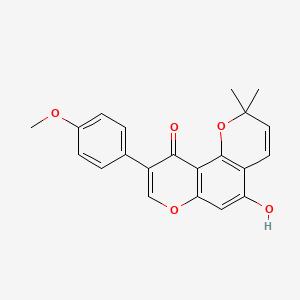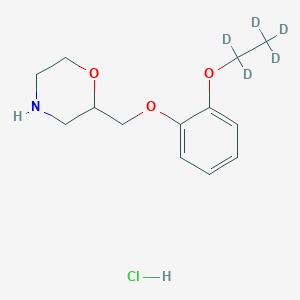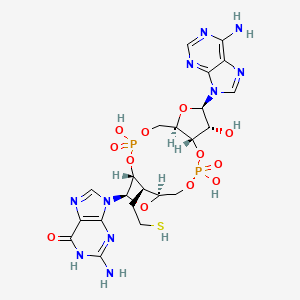
Piroxicam-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piroxicam-d4 is a deuterated form of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) used to relieve symptoms of painful inflammatory conditions such as arthritis . The deuterium atoms in this compound replace the hydrogen atoms in the pyridyl ring, making it useful as an internal standard in pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piroxicam-d4 involves the incorporation of deuterium into the piroxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required standards for pharmaceutical use .
化学反应分析
Types of Reactions
Piroxicam-d4 undergoes various chemical reactions similar to piroxicam. These include:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Piroxicam-d4 has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of piroxicam.
Metabolic Studies: Helps in understanding the metabolic pathways and degradation products of piroxicam.
Drug Development: Assists in the development of new NSAIDs by providing insights into the behavior of deuterated compounds
作用机制
Piroxicam-d4, like piroxicam, exerts its effects by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium atoms do not significantly alter the mechanism of action but can affect the pharmacokinetic properties, such as metabolic stability and half-life .
相似化合物的比较
Similar Compounds
Meloxicam: Another NSAID of the oxicam class, used for similar indications.
Tenoxicam: An oxicam derivative with anti-inflammatory properties.
Lornoxicam: A potent NSAID with a similar mechanism of action.
Uniqueness
Piroxicam-d4 is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by serving as a stable isotope-labeled internal standard. This makes it particularly valuable in research settings where precise quantification is required .
属性
分子式 |
C15H13N3O4S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i4D,5D,8D,9D |
InChI 键 |
QYSPLQLAKJAUJT-DOGSKSIHSA-N |
手性 SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)[2H])[2H] |
规范 SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




